A Comprehensive Technical Guide to the Physicochemical Properties of Anthraquinone-2,6-disulfonic acid disodium salt (CAS 853-68-9)
A Comprehensive Technical Guide to the Physicochemical Properties of Anthraquinone-2,6-disulfonic acid disodium salt (CAS 853-68-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Profile of CAS 853-68-9
Anthraquinone-2,6-disulfonic acid disodium salt, identified by the CAS number 853-68-9, is a significant organic compound utilized in diverse scientific and industrial applications, including proteomics research and as a dye intermediate.[1][2] Its inherent physicochemical characteristics, stemming from its anthraquinone core functionalized with two sulfonic acid groups, dictate its behavior in various chemical and biological systems. This guide provides an in-depth exploration of these properties, offering both established data and the experimental rationale for their determination. Understanding this molecule's profile is paramount for its effective application and for the development of novel technologies.
The molecular structure reveals a planar, aromatic anthraquinone skeleton, which imparts a degree of rigidity and potential for π-π stacking interactions. The two sulfonate groups, positioned at the 2 and 6 positions, are strong electron-withdrawing groups and are ionized at physiological pH, rendering the molecule highly water-soluble and anionic. This high polarity is a defining feature that governs its solubility, chromatographic behavior, and interactions with biological macromolecules.
Caption: Chemical structure of Anthraquinone-2,6-disulfonic acid disodium salt.
Core Physicochemical Data at a Glance
A summary of the key physicochemical properties of Anthraquinone-2,6-disulfonic acid disodium salt is presented below. This table serves as a quick reference for researchers and developers.
| Property | Value | Source(s) |
| IUPAC Name | disodium;9,10-dioxoanthracene-2,6-disulfonate | [3] |
| CAS Number | 853-68-9 | [3] |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [2][4] |
| Molecular Weight | 412.30 g/mol | [2][4] |
| Appearance | White to pale yellow or pinkish crystalline powder | [1] |
| Melting Point | 325 °C | [5][6] |
| Boiling Point | Not determined | |
| Solubility in Water | Soluble (10 mg/mL) | [7] |
| Solubility in Organic Solvents | Generally insoluble | Inferred from high polarity |
| Stability | Stable under recommended storage conditions | [6] |
In-Depth Analysis of Physicochemical Parameters
Molecular and Structural Characteristics
The foundation of this compound's properties lies in its chemical structure. The anthraquinone core is a tricyclic aromatic system, which is known for its chemical stability and electrochemical activity. The disodium salt form indicates that the sulfonic acids are deprotonated, resulting in a dianionic species under most conditions. This ionic nature is a primary determinant of its physical properties.
Solubility Profile: A Tale of Polarity
The presence of two highly polar sulfonate groups makes Anthraquinone-2,6-disulfonic acid disodium salt readily soluble in water.[6] One source specifies a solubility of 10 mg/mL in water.[7] Conversely, it is expected to be poorly soluble in nonpolar organic solvents such as hexane and toluene, a direct consequence of the "like dissolves like" principle. Its solubility in polar organic solvents like ethanol or methanol would likely be limited but greater than in nonpolar solvents.
The determination of solubility is a foundational experiment in physicochemical characterization. A robust protocol is essential for obtaining reliable data.
Objective: To quantitatively determine the solubility of Anthraquinone-2,6-disulfonic acid disodium salt in water and select organic solvents at a specified temperature (e.g., 25 °C).
Methodology:
-
Equilibrium Saturation Method: An excess of the solid compound is added to a known volume of the solvent in a sealed container.
-
Temperature Control: The container is placed in a thermostatically controlled shaker bath to maintain a constant temperature and ensure continuous agitation.
-
Equilibration: The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is reached.[8]
-
Phase Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn using a syringe filter to remove any undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).[8][9]
-
Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.
Causality in Experimental Design: The choice of the equilibrium saturation method is based on its ability to provide the true thermodynamic solubility. The extended equilibration time is crucial because dissolution can be a slow process, and reaching a true equilibrium is necessary for accurate measurement.[8] Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration.
Caption: Experimental workflow for determining solubility.
Thermal Properties: Melting Point
The reported melting point of 325 °C is indicative of a thermally stable compound with strong intermolecular forces in its crystalline lattice, likely a combination of ionic interactions and π-π stacking.[5][6] Such a high melting point is characteristic of ionic organic salts.
The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[10]
Objective: To accurately determine the melting point range of Anthraquinone-2,6-disulfonic acid disodium salt.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controllable heating rate.
-
Heating Rate: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.
-
Reporting: The melting point is reported as a range from the onset to the completion of melting.
Trustworthiness of the Protocol: This method is self-validating when a sharp melting range (typically < 2 °C) is observed, which is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting range.[11] Calibration of the apparatus with certified reference standards is crucial for ensuring the accuracy of the measurements.[12]
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and offering insights into its electronic structure.
-
UV-Visible Spectroscopy: Anthraquinone derivatives are known to exhibit characteristic UV-Vis absorption spectra due to their extended conjugated system. Studies have shown that Anthraquinone-2,6-disulfonic acid disodium salt in aqueous solution displays absorption bands in the UV region, which are useful for quantitative analysis.[13] The formation of charge-transfer complexes with other molecules can be monitored by changes in the UV-Vis spectrum.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonate groups (S=O stretching), typically in the regions of 1350-1470 cm⁻¹ and 1120-1230 cm⁻¹. The carbonyl (C=O) stretching of the anthraquinone core would be observed around 1675 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling patterns consistent with the 2,6-disubstituted anthraquinone structure.[14]
Safety and Handling Considerations
Anthraquinone-2,6-disulfonic acid disodium salt is classified as an irritant to the eyes, skin, and respiratory system.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a chemical fume hood.[5] The compound is hygroscopic and should be stored in a tightly closed container in a dry place.[5] It is incompatible with strong oxidizing agents.[6]
Conclusion
The physicochemical properties of Anthraquinone-2,6-disulfonic acid disodium salt (CAS 853-68-9) are dominated by its ionic nature and the presence of the anthraquinone core. Its high water solubility, thermal stability, and distinct spectroscopic features are key parameters for its application in various research and industrial settings. The experimental protocols outlined in this guide provide a framework for the reliable determination of its properties, ensuring scientific rigor and data integrity. A thorough understanding of these characteristics is essential for any scientist or developer working with this versatile compound.
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